N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide is a complex organic compound that features a bithiophene core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and material science. The presence of the bithiophene moiety, along with the hydroxyethyl and dimethoxybenzamide groups, imparts unique chemical and physical properties to the compound.
Properties
Molecular Formula |
C19H19NO4S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C19H19NO4S2/c1-23-15-5-3-4-13(18(15)24-2)19(22)20-10-14(21)17-7-6-16(26-17)12-8-9-25-11-12/h3-9,11,14,21H,10H2,1-2H3,(H,20,22) |
InChI Key |
VZAYUNKCCKXBHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Stille coupling reaction, where 2,3-dibromothiophene is coupled with a stannylated thiophene derivative in the presence of a palladium catalyst.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the bithiophene core is reacted with an appropriate hydroxyethyl halide under basic conditions.
Attachment of the Dimethoxybenzamide Group: The final step involves the formation of the amide bond between the hydroxyethyl-bithiophene intermediate and 2,3-dimethoxybenzoic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the coupling reactions and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide has several scientific research applications:
Organic Electronics: The compound can be used as a hole transport material in perovskite solar cells due to its excellent charge mobility and stability.
Medicinal Chemistry: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Material Science: The compound’s ability to form stable films and its electronic properties make it suitable for use in organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. In the context of organic electronics, the compound acts as a hole transport material, facilitating the movement of positive charges through the material. This is achieved through the conjugated bithiophene core, which provides a pathway for charge transport. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler derivative with similar electronic properties but lacking the hydroxyethyl and dimethoxybenzamide groups.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different electronic properties due to the fused ring structure.
Bis(dioxaborin) Compounds: These compounds contain a π-extended bithiophene structure and exhibit n-type semiconducting properties.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide is unique due to the combination of the bithiophene core with the hydroxyethyl and dimethoxybenzamide groups. This combination imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in organic electronics, medicinal chemistry, and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
